molecular formula C6H8N2S B089633 3,3'-Thiodipropionitrile CAS No. 111-97-7

3,3'-Thiodipropionitrile

Cat. No.: B089633
CAS No.: 111-97-7
M. Wt: 140.21 g/mol
InChI Key: NDVLTZFQVDXFAN-UHFFFAOYSA-N
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Description

3,3’-Thiodipropionitrile is an organic compound with the molecular formula C6H8N2S. It is a clear, colorless to slightly yellow liquid with a molecular weight of 140.21 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemicals, including thiodipropionic acid, which is utilized as an antioxidant in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Thiodipropionitrile can be synthesized through the reaction of acrylonitrile with sodium sulfide. The reaction typically involves heating a 25% to 30% sodium sulfide solution to 30-50°C and then adding acrylonitrile slowly to control the reaction rate and prevent excessive heat generation .

Industrial Production Methods: In industrial settings, 3,3’-Thiodipropionitrile is produced by the same method but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Thiodipropionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Mineral acids (e.g., hydrochloric acid, sulfuric acid), water, controlled temperature (70-80°C).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

3,3’-Thiodipropionitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Thiodipropionitrile involves its ability to undergo various chemical transformations. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The nitrile groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical reactions. The sulfur atom in the molecule can also form bonds with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 3,3’-Thiodipropionitrile is unique due to its dual nitrile groups and sulfur atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form thiodipropionic acid through hydrolysis makes it valuable in industrial applications as an antioxidant precursor .

Properties

IUPAC Name

3-(2-cyanoethylsulfanyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVLTZFQVDXFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026899
Record name 3,3'-Thiodipropionitrile
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Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanenitrile, 3,3'-thiobis-
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CAS No.

111-97-7
Record name 3,3′-Thiodipropionitrile
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Record name beta,beta'-Thiodipropionitrile
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Record name 3,3'-Thiodipropionitrile
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Record name 3,3'-Thiodipropionitrile
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Record name Propanenitrile, 3,3'-thiobis-
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Record name 3,3'-Thiodipropionitrile
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Record name 3,3'-thiodipropiononitrile
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Record name .BETA.,.BETA.'-THIODIPROPIONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the coordination behavior of 3,3'-thiodipropionitrile with metal halides like niobium(V) chloride and tantalum(V) chloride?

A: Research has shown that this compound acts as a monodentate ligand when interacting with niobium(V) chloride and tantalum(V) chloride. [] This means that it coordinates to the metal center through only one of its nitrogen atoms, forming a distorted octahedral complex. Both the niobium(V) and tantalum(V) complexes exhibit similar bond lengths and angles, indicating similar coordination geometries. []

Q2: How does the structure of this compound relate to its use in materials chemistry?

A: While specific applications in materials chemistry haven't been extensively explored in the provided research, the structure of this compound, featuring both nitrogen and sulfur atoms, suggests potential for further investigation. The presence of these atoms allows for diverse coordination modes and the possibility of forming polymeric structures with metal ions, opening avenues for materials with specific properties. []

Q3: Can micro-electrolysis be used to treat wastewater containing this compound?

A: Yes, micro-electrolysis has proven effective in degrading this compound present in acrylonitrile-butadiene-styrene (ABS) resin wastewater. [] This technique successfully breaks down various aromatic compounds and organic nitriles, including this compound, leading to a significant reduction in total organic carbon (TOC) content and an increase in the biodegradability of the wastewater. []

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